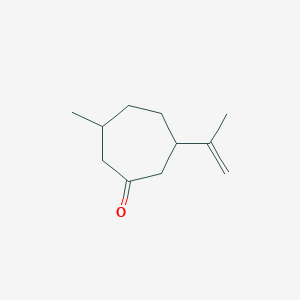
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one is a chemical compound with a unique structure that includes a cycloheptane ring substituted with a methyl group and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a linear hydrocarbon chain, under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may involve heating to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques, such as distillation or chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: The compound is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiparkinsonian activity is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . The compound may also interact with enzymes and receptors involved in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopiperitenol: A compound with a similar structure but different functional groups.
Verbenone: Another compound with a cycloheptane ring and similar substituents.
Uniqueness
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one is unique due to its specific substitution pattern and the presence of both a methyl group and a prop-1-en-2-yl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
71837-50-8 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-methyl-6-prop-1-en-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)6-11(12)7-10/h9-10H,1,4-7H2,2-3H3 |
Clé InChI |
OTXDRPHTCQKNEU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC(=O)C1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


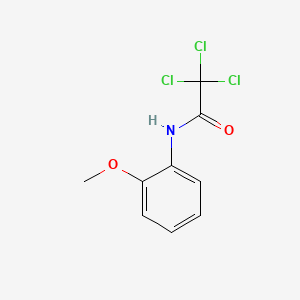
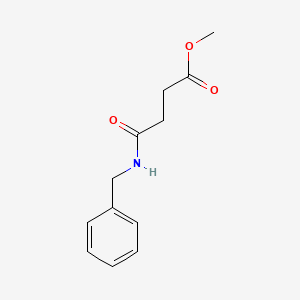
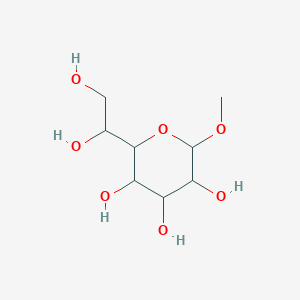
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)

![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)
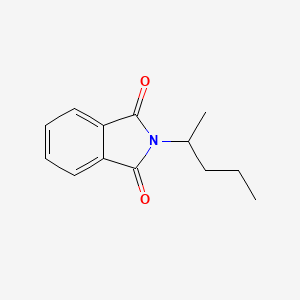

![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)

![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)

